1-ethyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCETLOKNMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimized procedures that ensure high yields and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Ethyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, indazole derivatives are known to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
- 1H-indazole-3-carboxylic acid
- 1-methyl-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Uniqueness: 1-Ethyl-1H-indazole-3-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-Ethyl-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an indazole moiety, a bicyclic structure known for its versatility in organic synthesis and biological activity. The molecular formula is with a molecular weight of 178.20 g/mol. Its structure is characterized by the presence of an ethyl group at the 1-position and a carboxylic acid group at the 3-position of the indazole ring.
Target Kinases:
The primary mechanism of action for this compound involves its interaction with various kinases, notably CHK1 and CHK2. Inhibition of these kinases can disrupt cell cycle progression, leading to apoptosis in cancer cells.
Biochemical Pathways:
The compound is known to influence several biochemical pathways, including those related to cell signaling and metabolic processes. Its ability to modulate kinase activity suggests potential applications in cancer therapy as well as other diseases characterized by dysregulated cell growth .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, one study reported that derivatives with similar structures delayed the growth of cancer xenografts in vivo .
Table 1: Anticancer Activity Data
| Compound | IC50 (nM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | 15.0 | FGFR1 Inhibitor | |
| Indazole Derivative X | 642.1 | General Cancer | |
| Indazole Derivative Y | 40.5 | Specific Cancer Line |
Enzymatic Inhibition
The compound has shown promising results as an inhibitor for various enzymes involved in tumor growth and proliferation. For example, it has been identified as a potent FGFR1 inhibitor with an IC50 value of 15 nM .
Case Studies
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a series of indazole derivatives, including this compound, in mice models. The results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR revealed that modifications at specific positions on the indazole ring significantly impacted biological activity. For instance, replacing the ethyl group with larger substituents enhanced kinase inhibition but also affected solubility and bioavailability.
Safety Profile and Toxicology
While promising, the safety profile of this compound requires further investigation. Preliminary studies indicate low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary before clinical application .
Future Directions
The ongoing research into this compound suggests several potential avenues:
- Development of Novel Derivatives: Exploring modifications to enhance efficacy and reduce side effects.
- Clinical Trials: Initiating trials to evaluate safety and effectiveness in human subjects.
- Mechanistic Studies: Further elucidating its mechanisms of action at the molecular level.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-ethyl-1H-indazole-3-carboxylic acid, and how can reaction parameters (e.g., solvent, temperature) be optimized?
- Methodology : Synthesis of analogous indazole carboxylic acids (e.g., 1-methyl derivatives) involves cyclization of hydrazine derivatives with ketones or aldehydes, followed by carboxylation. For example, Rousseau & Lindwall (1950) describe cyclization in ethanol under reflux, with crystallization via slow evaporation of petroleum ether/methanol solutions . For the ethyl variant, substituting ethylating agents (e.g., ethyl bromide) during alkylation steps may be required. Optimization should include monitoring reaction progress via TLC or HPLC, adjusting solvent polarity to improve yield, and characterizing intermediates via H/C NMR.
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the methyl analog, dimerization via O–H⋯O hydrogen bonds between carboxylic acid groups and C–H⋯O interactions were observed, forming inversion dimers . For the ethyl derivative, similar intermolecular interactions are expected, but the ethyl group may introduce steric effects, altering packing motifs. Refinement protocols include riding hydrogen models and data-to-parameter ratios >12:1 to ensure accuracy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodology :
- NMR : H NMR should show the ethyl group as a triplet (~1.4 ppm, CH) and quartet (~4.4 ppm, CH), with indazole protons at 7.2–8.3 ppm. The carboxylic proton appears as a broad singlet (~12–14 ppm) .
- IR : Strong C=O stretch (~1700 cm) and O–H stretch (~2500–3000 cm) confirm the carboxylic acid group.
- MS : Molecular ion peaks (e.g., [M+H]) should match the molecular weight (CHNO, MW 190.2).
Q. What protocols ensure purity assessment of this compound, particularly for pharmacological studies?
- Methodology : Reverse-phase HPLC with UV detection (λ ~254 nm) is standard. Use a C18 column, mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), and compare retention times against certified standards. Purity ≥98% is typical for research-grade material, as seen in analytical standards for related indazole carboxylates .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodology : Contradictions often arise from varying alkylation efficiency or side reactions. Systematic analysis includes:
- Kinetic Studies : Monitor reaction intermediates via in-situ NMR or LC-MS to identify rate-limiting steps.
- Byproduct Identification : Use high-resolution MS or H-C HSQC to detect impurities (e.g., over-alkylated products).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution compared to ethanol .
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing effect of the indazole ring increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (PCM model) and steric maps (e.g., using PyMol) further refine predictions .
Q. How do substituents on the indazole ring (e.g., nitro, methyl groups) influence the acidity of the carboxylic acid moiety?
- Methodology : Measure pKa via potentiometric titration or UV-pH spectroscopy. Electron-withdrawing groups (e.g., NO) increase acidity by stabilizing the deprotonated form, while electron-donating groups (e.g., CH) have the opposite effect. Comparative studies on methyl vs. ethyl derivatives suggest alkyl chain length minimally affects pKa (~2.5–3.0) due to inductive effects dominating .
Q. What strategies mitigate crystallization challenges for this compound in polar solvents?
- Methodology :
- Seeding : Introduce pre-characterized microcrystals to induce nucleation.
- Anti-Solvent Diffusion : Gradually add hexane to a methanol solution to reduce solubility.
- Temperature Ramping : Slow cooling from 60°C to 4°C enhances crystal growth. SC-XRD data for methyl analogs show hydrogen-bonded dimers as key nuclei .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
